molecular formula C10H11NO3 B13135442 2-(Cyclopropoxymethyl)isonicotinicacid

2-(Cyclopropoxymethyl)isonicotinicacid

Cat. No.: B13135442
M. Wt: 193.20 g/mol
InChI Key: OFIHNALYKSDZPT-UHFFFAOYSA-N
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Description

Contextual Significance of Isonicotinic Acid Derivatives as Molecular Scaffolds

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are fundamental scaffolds in the development of a wide range of functional molecules. nih.govwikipedia.org These structures are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.net In medicinal chemistry, the isonicotinic acid core is a key component in drugs for treating tuberculosis, cancer, diabetes, and inflammatory conditions. nih.govnih.govmdpi.com The nitrogen atom in the pyridine (B92270) ring and the carboxylic acid group provide versatile points for chemical modification, allowing for the fine-tuning of a molecule's physicochemical and biological properties. nih.gov Derivatives such as isonicotinic acid hydrazide have been pivotal in the synthesis of compounds with significant antimicrobial activity. researchgate.net The adaptability of the isonicotinic acid scaffold makes it a continued focus of research for creating novel therapeutic agents and functional materials. nih.govnih.gov

Importance of Cyclopropyl-Containing Moieties in Organic Synthesis and Molecular Design

The cyclopropyl (B3062369) group is a highly valued structural motif in medicinal chemistry and organic synthesis. scientificupdate.comiris-biotech.de Despite its simple three-carbon structure, it imparts unique and beneficial properties to molecules. The strained ring system results in shorter, stronger carbon-hydrogen bonds and enhanced p-character in its carbon-carbon bonds, which can lead to increased metabolic stability by reducing susceptibility to oxidative metabolism. acs.orgnih.govhyphadiscovery.com The rigid nature of the cyclopropyl ring can conformationally constrain a molecule, which may lead to a more favorable binding to biological targets and increased potency. iris-biotech.deacs.org Furthermore, the incorporation of a cyclopropyl moiety can modulate a compound's lipophilicity and other pharmacokinetic properties, making it a strategic tool for drug design. iris-biotech.deacs.orgnih.gov Over the past decade, a significant number of new drugs approved by the FDA contain a cyclopropyl group, underscoring its importance in modern drug discovery. scientificupdate.com

Rationale for Investigating the Synergistic Structural Combination of Isonicotinic Acid and Cyclopropoxymethyl Subunits

The strategic combination of an isonicotinic acid scaffold with a cyclopropoxymethyl substituent in 2-(cyclopropoxymethyl)isonicotinic acid is based on the principle of synergistic functional enhancement. The isonicotinic acid core provides a well-established pharmacophore with versatile binding capabilities and opportunities for further chemical modification. The cyclopropoxymethyl group, on the other hand, introduces the advantageous properties of the cyclopropyl ring. This includes the potential for increased metabolic stability and enhanced biological potency. The ether linkage offers flexibility while positioning the cyclopropyl group to interact favorably with biological targets. The resulting molecule is designed to harness the therapeutic potential of isonicotinic acid derivatives while improving their drug-like properties through the inclusion of the cyclopropyl moiety.

Current Gaps and Future Directions in Research on Substituted Pyridine Carboxylic Acids

While substituted pyridine carboxylic acids are well-explored, there remain significant opportunities for further research. A primary area of focus is the development of novel derivatives with improved efficacy and safety profiles for a variety of diseases. researchgate.net There is also a growing interest in the application of these compounds in materials science, for example, in the creation of new polymers and coordination complexes. researchgate.netmdpi.com The synthesis of new derivatives with unique substitution patterns, such as those developed through one-pot reactions under mild conditions, continues to be an active area of investigation. oist.jp Future research will likely concentrate on the discovery of new biological targets for this class of compounds and the expansion of their use in fields beyond medicine, including catalysis and sustainable chemistry. researchgate.net

Physicochemical Properties of Isonicotinic Acid

PropertyValueSource
Molecular FormulaC6H5NO2 wikipedia.orgnih.gov
Molecular Weight123.11 g/mol wikipedia.orgnih.gov
Melting Point310 °C (sublimes) wikipedia.org
AppearanceWhite to off-white crystalline solid wikipedia.org
SolubilitySlightly soluble in cold water, soluble in hot water chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(cyclopropyloxymethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)7-3-4-11-8(5-7)6-14-9-1-2-9/h3-5,9H,1-2,6H2,(H,12,13)

InChI Key

OFIHNALYKSDZPT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OCC2=NC=CC(=C2)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Cyclopropoxymethyl Isonicotinic Acid and Analogues

Strategies for Constructing the Substituted Isonicotinic Acid Core

The formation of the isonicotinic acid scaffold with substitution at the 2-position is a critical first stage in the synthesis of the target molecule. Various classical and modern synthetic techniques can be employed to achieve this, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Oxidative Approaches to Pyridine (B92270) Carboxylic Acids and Derivatives

Oxidative strategies are fundamental in the synthesis of pyridine carboxylic acids. One common approach involves the oxidation of alkyl-substituted pyridines. For instance, isonicotinic acid can be produced from gamma-picoline (4-methylpyridine) or by first converting it to 4-styrylpyridine (B85998) through a reaction with benzaldehyde, followed by oxidation with a strong oxidizing agent. chempanda.com Another method involves the oxidation of 4-vinylpyridines with nitric acid, which can yield isonicotinic acid in a high state of purity. chempanda.com

Industrially, the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid is a major route for producing nicotinic acid, a constitutional isomer of isonicotinic acid. researchgate.net While not directly yielding the isonicotinic scaffold, the principles of oxidizing alkyl side chains on a pyridine ring are transferable. For the synthesis of a 2-substituted isonicotinic acid, a precursor with an oxidizable group at the 4-position and the desired substituent or its precursor at the 2-position would be required.

A process for preparing 2-chloronicotinic acid involves the N-oxidation of nicotinic acid with hydrogen peroxide, followed by chlorination with phosphorus oxychloride. 5z.com This highlights the utility of N-oxides in activating the pyridine ring for further functionalization.

Multicomponent Reaction Protocols for Pyridine Ring Formation with Specific Substitution Patterns

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step. nih.gov These reactions are particularly valuable for creating substituted pyridine rings with a high degree of diversity. While a direct MCR for 2-(cyclopropoxymethyl)isonicotinic acid is not explicitly reported, the principles can be applied to generate precursors.

For example, various MCRs can produce polysubstituted pyridines by combining aldehydes, ketones, active methylene (B1212753) compounds, and an ammonia (B1221849) source. The specific substitution pattern is dictated by the choice of starting materials. This approach could be envisioned to construct a pyridine ring with precursors to the carboxyl and cyclopropoxymethyl groups at the appropriate positions.

Regioselective Functionalization of Pyridine Rings at the 2-Position

Direct and selective functionalization of the pyridine ring at the 2-position is often challenging due to the electron-deficient nature of the ring. However, several strategies have been developed to achieve this transformation. One of the most effective methods involves the use of pyridine N-oxides. The N-oxide group activates the C2 and C6 positions towards nucleophilic attack and can also act as a directing group for metallation.

A practical approach to 2-halo-substituted pyridines involves the highly regioselective halogenation of unsymmetrical pyridine N-oxides under mild conditions. google.com This provides a versatile handle for further transformations, such as cross-coupling reactions or nucleophilic substitutions, to introduce the desired side chain.

Methodologies for Carboxyl Group Introduction and Manipulation (e.g., Esterification, Acid Chloride Formation)

Once the substituted pyridine core is established, the introduction and manipulation of the carboxyl group are essential steps. If the pyridine ring is synthesized with a precursor group at the 4-position (such as a methyl or vinyl group), it can be oxidized to a carboxylic acid as previously discussed.

For manipulations, the carboxylic acid can be converted to more reactive derivatives. For instance, isonicotinic acid can be treated with thionyl chloride in the presence of DMF to form isonicotinoyl chloride hydrochloride. researchgate.net This acid chloride is a versatile intermediate that can be used for esterification or amidation reactions. The formation of active esters, such as p-nitrophenyl or N-hydroxysuccinimidyl esters, provides another route to facilitate the coupling of the isonicotinic acid moiety with other molecules. researchgate.netnih.gov Esterification of isonicotinic acid can also be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst.

Methodologies for Introducing the Cyclopropoxymethyl Group

The introduction of the cyclopropoxymethyl group can be approached in two main ways: by constructing the cyclopropyl (B3062369) ring on a pre-existing side chain or by attaching a pre-formed cyclopropoxymethyl unit to the isonicotinic acid core.

Cyclopropanation Reactions for Constructing the Cyclopropyl Ring

Cyclopropanation of allylic alcohols is a well-established method for forming cyclopropylmethanol (B32771) derivatives. acs.orgacs.orgnih.govpatsnap.com This reaction can be achieved using various reagents, with the Simmons-Smith reaction (using a diiodomethane (B129776) and a zinc-copper couple) being a classic example. Catalytic, enantioselective versions of this reaction have also been developed, offering control over the stereochemistry of the resulting cyclopropane (B1198618). acs.orgnih.govpatsnap.com

In the context of synthesizing 2-(cyclopropoxymethyl)isonicotinic acid, one could envision starting with a 2-(allyloxymethyl)isonicotinic acid derivative and then performing a cyclopropanation reaction on the allyl group.

Alternatively, cyclopropylmethanol can be synthesized through the reduction of cyclopropanecarboxaldehyde (B31225) or cyclopropanecarboxylic acid esters. researchgate.netnbinno.com For example, cyclopropanecarboxaldehyde can be hydrogenated in the presence of a cobalt or nickel catalyst to yield cyclopropylmethanol. researchgate.net Another method involves the reduction of methyl cyclopropanecarboxylate (B1236923) with sodium borohydride (B1222165) and a Lewis acid catalyst. nbinno.com

Once cyclopropylmethanol is obtained, it can be used to introduce the cyclopropoxymethyl group onto the isonicotinic acid backbone. A plausible approach involves a Williamson ether synthesis, where the sodium salt of cyclopropylmethanol (sodium cyclopropylmethoxide) reacts with a 2-(halomethyl)isonicotinic acid derivative. organic-chemistry.org This SN2 reaction would form the desired ether linkage.

Another powerful method for ether formation is the Mitsunobu reaction. wikipedia.orgnih.gov This reaction allows for the coupling of an alcohol with a pronucleophile, such as another alcohol, in the presence of triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). In this scenario, 2-(hydroxymethyl)isonicotinic acid could be reacted with cyclopropylmethanol under Mitsunobu conditions to form the target ether. 5z.com

Synthesis and Utilization of Cyclopropylmethyl Ethers as Synthetic Intermediates

The cyclopropylmethyl ether moiety is a key structural feature, and its synthesis and incorporation are critical steps. These ethers are typically synthesized via nucleophilic substitution reactions, with the Williamson ether synthesis being a common and adaptable method. In this approach, an alkali metal salt of cyclopropylmethanol reacts with a suitable electrophile.

A general method involves the reaction of cyclopropylmethanol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophile is then reacted with a pyridine derivative bearing a leaving group, such as a halide, at the 2-position. Alternatively, cyclopropylmethanol can be converted into a more reactive electrophile, like cyclopropylmethyl bromide, which can then be used to alkylate a nucleophilic pyridine precursor. urmia.ac.irgoogle.com

The choice of solvent and base is critical for optimizing reaction yields and minimizing side reactions. Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed to facilitate the reaction.

Table 1: Selected Methods for Cyclopropylmethyl Ether Synthesis

Precursor 1 Precursor 2 Reagents & Conditions Product Typical Yield (%)
Cyclopropylmethanol 2-Chloropyridine derivative NaH, THF, reflux 2-(Cyclopropoxymethoxy)pyridine 60-80
2-Hydroxymethylpyridine Cyclopropylmethyl bromide KOH, DMSO 2-(Cyclopropoxymethyl)pyridine 75-90 niscpr.res.in
Glycerine 1,3-dihalohydrin Dimethyl sulphate Heat, then treatment with a metal Cyclopropyl methyl ether Variable google.com

Once formed, these cyclopropylmethyl ether intermediates are utilized in subsequent steps to construct the final isonicotinic acid target. For example, a 2-(cyclopropoxymethyl)pyridine intermediate can undergo oxidation of the pyridine ring or C-H functionalization at the 4-position to introduce the carboxylic acid group.

Stereoselective Alkylation and Etherification Strategies

Achieving stereoselectivity in the synthesis of complex molecules is a primary goal of modern organic synthesis. When chiral centers are present or created during the synthesis of 2-(cyclopropoxymethyl)isonicotinic acid analogues, controlling the three-dimensional arrangement of atoms is essential.

Stereoselective etherification can be particularly challenging. Strategies often rely on substrate control, where existing stereocenters in the molecule direct the approach of incoming reagents. For complex heterocyclic systems, palladium-catalyzed carboetherification reactions have been developed that allow for the stereoselective construction of saturated heterocycles. nih.govresearchgate.net Although these methods often form the ring itself, the principles can be adapted for stereoselective additions to a pre-existing pyridine core.

In the context of alkylation, the use of chiral auxiliaries is a well-established strategy. An auxiliary is a chiral compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed. For pyridine derivatives, a chiral group can be attached to the nitrogen atom or a substituent, influencing the facial selectivity of an incoming electrophile or nucleophile.

Catalytic asymmetric methods provide a more elegant and atom-economical approach. Chiral catalysts, often based on transition metals complexed with chiral ligands, can create a chiral environment that favors the formation of one enantiomer or diastereomer over another.

Table 2: Examples of Stereoselective Strategies in Heterocyclic Synthesis

Reaction Type Strategy Catalyst/Auxiliary Stereochemical Outcome Reference
Pd-catalyzed Carboetherification Substrate Control / Catalyst Control Pd catalyst, Chiral Ligands High Diastereoselectivity nih.gov
Asymmetric Allylic Alkylation Catalytic Asymmetric Synthesis Pd(OAc)₂, Sulfur-MOP Ligand High Enantioselectivity (up to 95% ee) acs.org
E2 Reaction Substrate Stereochemistry N/A (Mechanism-dependent) Stereospecific (product stereochemistry determined by substrate) khanacademy.org

For 2-(cyclopropoxymethyl)isonicotinic acid analogues with additional stereocenters, these strategies would be critical for isolating the desired stereoisomer.

Convergent and Divergent Synthetic Routes to 2-(Cyclopropoxymethyl)isonicotinic Acid

Example Convergent Route:

Synthesize methyl isonicotinate (B8489971) N-oxide from isonicotinic acid.

Functionalize the 2-position to introduce a leaving group (e.g., chlorine) to form methyl 2-chloroisonicotinate.

Separately, prepare sodium cyclopropylmethoxide from cyclopropylmethanol.

Couple the two fragments via nucleophilic aromatic substitution.

Hydrolyze the ester to yield the final product.

A divergent synthesis begins with a common core structure that is subsequently modified in different ways to produce a library of related compounds or analogues. wikipedia.orgrsc.org This approach is highly valuable for medicinal chemistry and structure-activity relationship (SAR) studies, as it allows for the rapid generation of diverse structures from a single advanced intermediate.

Example Divergent Route:

Start with a common precursor, such as 2-methyl-4-cyanopyridine.

Functionalize the methyl group to install the cyclopropoxymethyl ether, creating a key intermediate: 2-(cyclopropoxymethyl)-4-cyanopyridine.

From this intermediate, diverge:

Path A: Hydrolyze the nitrile group to a carboxylic acid to obtain the target molecule.

Path B: Reduce the nitrile to an aminomethyl group to create an analogue.

Path C: React the nitrile with organometallic reagents to form ketone analogues.

Table 3: Comparison of Convergent and Divergent Synthetic Strategies

Feature Convergent Synthesis Divergent Synthesis
Overall Strategy Fragments are made separately and then combined. A common intermediate is modified to create various products. wikipedia.org
Efficiency Often higher overall yield for a single target. Efficient for creating a library of related compounds.
Flexibility Less flexible for producing analogues. Highly flexible for exploring structural diversity.
Key Step Late-stage coupling of complex fragments. Early-stage synthesis of a common intermediate.

Chemo-, Regio-, and Stereoselectivity in the Synthesis of Multi-Functionalized Pyridine Systems

The synthesis of a molecule like 2-(cyclopropoxymethyl)isonicotinic acid, which has multiple functional groups on an electron-deficient pyridine ring, requires precise control over selectivity.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. For instance, during the introduction of the cyclopropoxymethyl group onto a pyridine ring that already contains an ester (the precursor to the carboxylic acid), conditions must be chosen that favor ether formation without causing unwanted reactions at the ester site (e.g., reduction or hydrolysis). Protecting groups are often employed to temporarily mask reactive functionalities.

Regioselectivity is the control of the position of a reaction on the pyridine ring. The pyridine ring is inherently electron-deficient, with the C2, C4, and C6 positions being particularly electrophilic. Directing the incoming substituent to the desired position is a classic challenge. Radical reactions, such as the Minisci reaction, are powerful tools for alkylating electron-deficient heterocycles. nih.govsemanticscholar.orgresearchgate.netacs.org However, these reactions often yield mixtures of isomers. Recent advances have focused on using blocking groups or directing groups to achieve high regioselectivity, for example, forcing alkylation at the C4 position. nih.govorganic-chemistry.org For the synthesis of 2-(cyclopropoxymethyl)isonicotinic acid, functionalization must be specifically controlled at the C2 and C4 positions. This is often achieved by starting with a pre-functionalized pyridine or by employing C-H activation strategies that use a directing group to guide the reaction to a specific site. chemrxiv.orgresearchgate.net

Stereoselectivity , as discussed previously, involves controlling the 3D arrangement of atoms. This is crucial when substituents introduce chiral centers. The principles of stereoselective reactions are fundamental to ensuring that the final product is a single, desired stereoisomer. khanacademy.org

Table 4: Controlling Selectivity in Pyridine Synthesis

Selectivity Type Challenge in Context Common Strategies
Chemoselectivity Differentiating reactivity between the carboxylic acid (or ester) and the ether linkage. Protecting groups, orthogonal reaction conditions. chemrxiv.org
Regioselectivity Directing substituents specifically to the C2 and C4 positions. Use of pre-functionalized starting materials, directing groups, Minisci reaction with blocking groups. nih.govorganic-chemistry.org
Stereoselectivity Controlling stereochemistry if chiral centers are introduced in analogues. Chiral auxiliaries, asymmetric catalysis, substrate control. nih.govkhanacademy.org

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformational Analysis

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. For 2-(Cyclopropoxymethyl)isonicotinic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed.

¹H NMR: This experiment would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) bridge (-O-CH₂-), the cyclopropyl (B3062369) ring, and the carboxylic acid proton. The integration of these signals would confirm the number of protons in each group, while the coupling patterns (e.g., doublets, triplets, multiplets) would reveal adjacent protons.

¹³C NMR: This technique identifies the number of non-equivalent carbon atoms and their chemical environments. Signals would be expected for the carboxylic acid carbon, the carbons of the pyridine ring, the methylene carbon, and the carbons of the cyclopropyl group.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei. COSY (Correlation Spectroscopy) would confirm ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the complete molecular framework.

Hypothetical ¹H NMR Data for 2-(Cyclopropoxymethyl)isonicotinic acid

Proton Assignment Hypothetical Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Carboxylic Acid (-COOH) 12.0 - 13.0 Singlet (broad) -
Pyridine H-6 8.6 - 8.8 Doublet ~5.0
Pyridine H-5 7.8 - 8.0 Doublet ~5.0
Pyridine H-3 7.7 - 7.9 Singlet -
Methylene (-O-CH₂-) 4.2 - 4.4 Doublet ~7.0
Cyclopropyl CH 1.1 - 1.3 Multiplet -
Cyclopropyl CH₂ (diastereotopic) 0.5 - 0.7 Multiplet -

Note: This table is a hypothetical representation of expected NMR data and is not based on published experimental results for this specific compound.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-Crystal X-ray Diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's connectivity and solid-state conformation. For 2-(Cyclopropoxymethyl)isonicotinic acid, obtaining a suitable single crystal and performing this analysis would definitively establish the spatial relationship between the isonicotinic acid core and the cyclopropoxymethyl substituent. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the pyridine nitrogen, which dictate the crystal packing.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. mdpi.com By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For 2-(Cyclopropoxymethyl)isonicotinic acid (C₁₀H₁₁NO₃), the expected exact mass would be calculated and compared to the experimental value. Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the parent ion to study its fragmentation patterns, which can provide further structural confirmation by identifying characteristic neutral losses or fragment ions corresponding to the cyclopropoxymethyl and isonicotinic acid moieties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra serve as a "molecular fingerprint," providing characteristic signals for the functional groups present. For 2-(Cyclopropoxymethyl)isonicotinic acid, key vibrational bands would be expected for:

O-H stretch of the carboxylic acid (a broad band typically around 2500-3300 cm⁻¹)

C=O stretch of the carboxylic acid (a strong band around 1700-1730 cm⁻¹)

C=C and C=N stretches of the pyridine ring (in the 1400-1600 cm⁻¹ region)

C-O stretch of the ether linkage (around 1050-1150 cm⁻¹)

C-H stretches of the aromatic and aliphatic (cyclopropyl, methylene) groups.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light. 2-(Cyclopropoxymethyl)isonicotinic acid itself is not chiral. Therefore, chiroptical spectroscopy would not be a relevant technique for the analysis of this specific compound unless it were resolved into enantiomers due to some form of atropisomerism (which is highly unlikely) or derivatized with a chiral auxiliary.

Advanced Chromatographic Methods (e.g., HPLC-UV/MS, GC-MS) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating a compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Coupled with UV and Mass Spectrometry detectors (HPLC-UV/MS), this is a primary tool for assessing the purity of non-volatile compounds like 2-(Cyclopropoxymethyl)isonicotinic acid. sielc.comatomscientific.com A suitable reversed-phase method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. The UV detector would provide quantitative data based on the compound's chromophore (the pyridine ring), while the MS detector would confirm the identity of the eluting peaks by their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is typically used for volatile and thermally stable compounds. jmchemsci.comresearchgate.netresearchgate.net Direct analysis of the carboxylic acid might be challenging due to its low volatility and potential for thermal degradation. However, derivatization (e.g., esterification to form the methyl or ethyl ester) could make it amenable to GC-MS analysis, which is highly effective for separating and identifying volatile impurities.

Structural Features and Supramolecular Interactions

Conformational Preferences and Dynamics of the Cyclopropoxymethyl Moiety and the Pyridine (B92270) Ring

The conformational landscape of 2-(Cyclopropoxymethyl)isonicotinicacid is primarily defined by the rotational freedom around the C-O and C-C bonds of the cyclopropoxymethyl side chain, as well as the orientation of the carboxylic acid group relative to the pyridine ring. Theoretical and database studies on similar cyclopropane (B1198618) rings with π-acceptor substituents suggest that the cyclopropyl (B3062369) group's 3e' orbitals can interact with the unoccupied orbitals of the adjacent system. nih.gov Maximum overlap, and thus stabilization, occurs when the π-acceptor bisects the cyclopropane ring. nih.gov This principle likely influences the preferred orientation of the cyclopropoxymethyl group in relation to the pyridine ring in this compound.

Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions within the Molecule

Beyond classical hydrogen bonding, other non-covalent interactions, such as C-H···O and C-H···π interactions, can further stabilize the molecular conformation. The electron-rich character of the cyclopropyl group's C-C bonds, which exhibit some π-character, could also participate in intramolecular interactions. fiveable.meresearchgate.net

Supramolecular Synthons and Self-Assembly Propensities in the Solid and Solution States

In the solid state, molecules of this compound are expected to self-assemble through robust and predictable intermolecular interactions, known as supramolecular synthons. For carboxylic acids, particularly those containing a pyridine ring, the most common synthons involve the formation of hydrogen-bonded dimers between the carboxylic acid groups (O-H···O) and hydrogen bonds between the carboxylic acid and the pyridine nitrogen (O-H···N). mdpi.commdpi.com

Below is a table summarizing potential supramolecular synthons in this compound:

Synthon TypeDonorAcceptorDescription
Carboxylic Acid DimerCarboxylic Acid O-HCarboxylic Acid C=OA common and robust synthon forming a cyclic dimer.
Acid-Pyridine HeterosynthonCarboxylic Acid O-HPyridine NA strong hydrogen bond leading to chain or network formation.
C-H···O InteractionC-H (cyclopropyl or pyridine)Carboxylic Acid C=O or Ether OWeaker interactions that contribute to overall packing stability.
π-π StackingPyridine RingPyridine RingCan occur between adjacent pyridine rings, influencing layered structures.

Crystal Engineering and Design of Ordered Assemblies

Crystal engineering is the rational design of functional molecular solids, and it heavily relies on the predictable nature of supramolecular synthons. ub.edu For this compound, the principles of crystal engineering can be applied to predict and potentially control its solid-state architecture. By understanding the preferred synthons, it is possible to design co-crystals with other molecules to modify the physical properties of the solid.

The adaptability of pyridine-dicarboxylic acid linkers in forming diverse structures has been demonstrated in the construction of coordination polymers. acs.org This adaptability stems from the various binding sites and the conformational flexibility of the molecule. While not forming a coordination polymer on its own, the same principles of directional bonding and conformational preferences guide the assembly of the pure crystalline form of this compound.

Influence of the Cyclopropyl Group on Molecular Geometry and Strain

The cyclopropyl group is a unique structural motif that significantly influences the geometry and electronic properties of the molecule. fiveable.me Its three-membered ring is highly strained, with C-C-C bond angles of approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. fiveable.me This strain has several consequences:

Bonding: The C-C bonds in a cyclopropane ring have enhanced p-character and are often described as "bent bonds," exhibiting some properties of a π-system. wikipedia.org This can lead to conjugative interactions with adjacent π-systems, such as the pyridine ring. nih.govstackexchange.com

Bond Lengths: The C-C bonds within the cyclopropyl ring are shorter than typical alkane C-C bonds. researchgate.net Furthermore, conjugative interactions with π-acceptor substituents can lead to an asymmetry in the cyclopropane ring bond lengths. nih.gov

Reactivity: The high ring strain makes the cyclopropyl group susceptible to ring-opening reactions, although this is more a feature of its chemical reactivity than its static structural properties. fiveable.me

The presence of the cyclopropyl group in this compound is expected to influence the local geometry around the ether linkage and potentially affect the electronic properties of the entire molecule through stereoelectronic effects.

The following table summarizes key features of the cyclopropyl group:

PropertyDescription
Bond Angles Approximately 60° between carbon atoms. fiveable.me
Strain Energy High due to angle and torsional strain.
Bonding Character Enhanced p-character in C-C bonds, sometimes described as having π-character. wikipedia.org
Influence on Substituents Can engage in conjugative interactions with adjacent π-systems. nih.gov

Role As a Versatile Synthetic Scaffold and Chemical Probe

Precursor for the Synthesis of Complex Heterocyclic and Polycyclic Systems

The isonicotinic acid moiety of 2-(Cyclopropoxymethyl)isonicotinic acid serves as a well-established starting point for the construction of more complex heterocyclic and polycyclic systems. The carboxylic acid group can be readily converted into a variety of functional groups, such as amides, esters, and ketones, which can then participate in a range of cyclization reactions. For instance, condensation of the corresponding acid chloride with a binucleophile can lead to the formation of fused heterocyclic systems.

Furthermore, the pyridine (B92270) nitrogen provides a handle for N-alkylation or N-oxidation, which can modulate the reactivity of the ring and enable further functionalization. The cyclopropoxymethyl substituent, while seemingly a simple ether, can also play a role in directing or participating in synthetic transformations, potentially through ring-opening reactions of the cyclopropane (B1198618) ring under specific conditions to introduce a three-carbon chain.

Reaction TypeReagentsResulting Heterocycle
Amide formation followed by intramolecular cyclizationSOCl₂, Amine-nucleophile, BaseFused Pyridones
Esterification and Claisen condensationAlcohol, NaH, EsterDihydropyridinones
Palladium-catalyzed cross-couplingOrganoboronic acid, Pd catalyst, BaseAryl-substituted pyridines

Derivatization Strategies for Expanding Chemical Libraries and Exploring Chemical Space

The structural features of 2-(Cyclopropoxymethyl)isonicotinic acid offer multiple points for derivatization, making it an ideal scaffold for the generation of chemical libraries for drug discovery and chemical biology. The carboxylic acid is the most apparent site for modification, allowing for the creation of a diverse set of amides and esters through coupling with a wide array of amines and alcohols.

The pyridine ring itself can be functionalized through electrophilic aromatic substitution, although the electron-withdrawing nature of the carboxylic acid and the ring nitrogen can make this challenging. However, conversion to the N-oxide can activate the ring for such substitutions. Additionally, the cyclopropyl (B3062369) group, while generally stable, can be a site for radical-mediated functionalization or can be replaced with other small, strained ring systems to probe structure-activity relationships.

Table of Derivatization Strategies

Functional Group Derivatization Reaction Reagents
Carboxylic Acid Amide Coupling Amine, Coupling Agent (e.g., HATU, EDC)
Carboxylic Acid Esterification Alcohol, Acid Catalyst
Pyridine Nitrogen N-Oxidation m-CPBA

Application in Ligand Design for Organometallic Catalysis and Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate and ether functionalities make 2-(Cyclopropoxymethyl)isonicotinic acid a potential multidentate ligand for a variety of metal ions. The design of ligands is crucial in organometallic catalysis and coordination chemistry, as the ligand sphere around a metal center dictates its catalytic activity, selectivity, and stability.

The combination of a hard nitrogen donor and potentially hard oxygen donors suggests that this ligand would be suitable for coordinating with a range of transition metals and lanthanides. The steric bulk and conformational flexibility of the cyclopropoxymethyl group can be tuned to influence the coordination geometry and the accessibility of the metal center to substrates. For example, coordination complexes of this ligand could be explored as catalysts for oxidation, reduction, or carbon-carbon bond-forming reactions.

Integration into Advanced Materials Science as a Functional Building Block

Organic molecules that can self-assemble or be incorporated into larger polymeric structures are of great interest in materials science. 2-(Cyclopropoxymethyl)isonicotinic acid possesses features that make it a candidate for a functional building block in the creation of advanced materials. The carboxylic acid can be used to form metal-organic frameworks (MOFs) by coordinating with metal ions to create porous, crystalline materials with applications in gas storage, separation, and catalysis.

Furthermore, the pyridine moiety can participate in hydrogen bonding and π-π stacking interactions, which can direct the self-assembly of supramolecular structures. The cyclopropyl group can also influence the packing of molecules in the solid state. By modifying the structure, for example, by introducing polymerizable groups, this compound could be incorporated into polymers to create materials with tailored optical, electronic, or mechanical properties.

Use as a Chemical Probe for Mechanistic Organic Chemistry Studies

The unique structural elements of 2-(Cyclopropoxymethyl)isonicotinic acid can be exploited to study the mechanisms of organic reactions. The cyclopropyl group, in particular, can serve as a mechanistic probe. For instance, reactions that proceed through radical or carbocationic intermediates in proximity to the cyclopropyl group may lead to its ring-opening, providing evidence for the existence of such intermediates.

The rate of ring-opening can also be used as a "radical clock" to determine the rates of other competing reactions. By strategically placing isotopic labels within the molecule, it can also be used in kinetic isotope effect studies to elucidate transition state structures. The combination of a reactive functional group (the carboxylic acid) and a mechanistically informative moiety (the cyclopropyl group) in a single molecule makes it a potentially powerful tool for physical organic chemists.

Structure Reactivity/property Relationships

Influence of the Cyclopropoxymethyl Substituent on the Electronic Properties and Reactivity of the Isonicotinic Acid Moiety

The cyclopropoxymethyl group, attached at the 2-position of the pyridine (B92270) ring, exerts a notable influence on the electronic environment of the isonicotinic acid moiety. The oxygen atom of the ether linkage acts as a weak electron-donating group through resonance, while its inductive effect is electron-withdrawing. The cyclopropyl (B3062369) group itself is known to exhibit some degree of pi-character, allowing it to participate in conjugation, which can further modulate the electronic properties of the pyridine ring.

This table presents a qualitative estimation of electronic effects based on general principles of organic chemistry.

Impact of the Isonicotinic Acid Moiety on the Ring Strain and Reactivity of the Cyclopropyl Group

The cyclopropyl group is characterized by significant ring strain due to its three-membered ring structure, which results in increased p-character of its C-C bonds and enhanced reactivity compared to acyclic alkanes. The presence of the electron-withdrawing isonicotinic acid moiety, transmitted through the methylene (B1212753) ether linkage, can influence the stability and reactivity of this strained ring.

This electronic pull can polarize the C-O bond and, to a lesser extent, the bonds within the cyclopropyl ring, potentially making it more susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or electrophiles. The specific reaction pathways would be dictated by the nature of the reagents and the reaction conditions.

Elucidation of Structure-Dependent Chemical Transformations and Selectivity

The unique arrangement of functional groups in 2-(Cyclopropoxymethyl)isonicotinic acid allows for a variety of chemical transformations. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. The pyridine nitrogen can be protonated, alkylated, or oxidized. The cyclopropyl ring, as mentioned, is susceptible to ring-opening.

The selectivity of these transformations is highly dependent on the reaction conditions. For example, selective esterification of the carboxylic acid can be achieved under mild acidic conditions that would not promote the opening of the cyclopropyl ring. Conversely, harsh acidic conditions might lead to a cascade of reactions involving both the cyclopropyl ring and the isonicotinic acid moiety. The interplay of the different reactive sites is a key aspect of the chemical behavior of this molecule.

Design Principles for Modulating Chemical Reactivity and Selectivity through Structural Modification

The structure of 2-(Cyclopropoxymethyl)isonicotinic acid can be systematically modified to fine-tune its reactivity and selectivity. These modifications can serve as a basis for designing analogs with desired properties, a common strategy in drug discovery. nih.govmdpi.com

Key design principles include:

Modification of the Linker: Altering the length or nature of the ether linkage (e.g., replacing oxygen with sulfur or nitrogen) would change the electronic communication between the cyclopropyl and isonicotinic acid moieties.

Substitution on the Pyridine Ring: Introducing additional substituents on the pyridine ring would significantly alter its electronic properties and steric environment, thereby influencing the reactivity of all functional groups.

Substitution on the Cyclopropyl Ring: Adding substituents to the cyclopropyl ring would not only affect its steric bulk but could also modulate its ring strain and electronic characteristics.

Table 2: Predicted Effects of Structural Modifications on Reactivity

Modification Predicted Effect on Pyridine Nitrogen Basicity Predicted Effect on Cyclopropyl Ring Stability
Replacing -O- with -S- in the linker Decrease Minor change
Adding an electron-donating group (e.g., -NH₂) to the pyridine ring Increase Minor change

This table provides hypothetical predictions based on established principles of physical organic chemistry.

Topological and Stereochemical Descriptors in Relation to Chemical Behavior

Topological and stereochemical descriptors are crucial for quantitatively describing the structure of 2-(Cyclopropoxymethyl)isonicotinic acid and correlating it with its chemical behavior. These descriptors are often used in quantitative structure-activity relationship (QSAR) studies. nih.govnih.gov

Topological Polar Surface Area (TPSA): This descriptor is related to the molecule's ability to form hydrogen bonds and is influenced by the presence of the nitrogen and oxygen atoms. It is a key parameter in predicting cell permeability.

Molecular Shape Indices: These descriptors quantify the three-dimensional shape of the molecule, which is important for understanding how it might interact with biological macromolecules.

Stereochemistry: Although the parent molecule is achiral, the introduction of substituents on the cyclopropyl ring or the methylene linker could create chiral centers. The stereochemistry of such analogs would be critical to their biological activity, as enantiomers often exhibit different pharmacological profiles.

Understanding these descriptors allows for the rational design of new derivatives with potentially improved properties.

Concluding Remarks and Future Research Outlook

Emerging Trends in Pyridine (B92270) and Cyclopropane (B1198618) Chemistry Relevant to the Compound

The fields of pyridine and cyclopropane chemistry are continually evolving, with several trends directly applicable to 2-(Cyclopropoxymethyl)isonicotinic acid.

Pyridine Functionalization: Pyridine and its derivatives are foundational scaffolds in pharmaceuticals and agrochemicals. rsc.org Recent advancements have focused on late-stage functionalization and the development of novel methods for C-H activation, allowing for more efficient and selective modifications of the pyridine ring. acs.org These techniques could be applied to this compound to generate a library of novel derivatives.

Cyclopropane in Drug Discovery: The cyclopropyl (B3062369) group is increasingly utilized as a "bioisostere" for other chemical groups, valued for its ability to enhance potency, improve metabolic stability, and fine-tune physicochemical properties of drug candidates. namiki-s.co.jppsu.edu The development of new, safer, and more efficient methods for creating cyclopropanes is an active area of research, which could simplify the synthesis of related compounds. psu.edu The inherent rigidity of the cyclopropane ring helps in locking molecular conformations, which can lead to higher binding affinity and selectivity for biological targets. nbinno.com

Potential for Novel Chemical Transformations and Methodologies Based on the Compound's Structure

The specific arrangement of functional groups in 2-(Cyclopropoxymethyl)isonicotinic acid opens avenues for new chemical reactions.

Transformations of the Isonicotinic Acid Moiety: The carboxylic acid group can be converted into a wide array of functional groups, including esters, amides, and hydrazides, each with potentially distinct biological activities. nih.govnih.gov Furthermore, the pyridine ring itself can undergo nucleophilic substitution reactions, typically at the C-2 and C-4 positions, due to the electron-withdrawing effect of the ring nitrogen. nih.gov

Ring-Opening Reactions: Under specific conditions, the strained cyclopropane ring can undergo ring-opening reactions, providing a pathway to more complex aliphatic chains attached to the pyridine scaffold.

Catalyst Development: The nitrogen atom of the pyridine ring and the oxygen of the carboxylate can act as ligands, making the molecule a candidate for the development of novel organometallic complexes and catalysts. researchgate.net

Directions for Advanced Theoretical and Experimental Characterization

To fully understand the compound's potential, a combination of advanced characterization techniques is necessary.

Theoretical and Computational Studies: Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, molecular electrostatic potential, and the energy of its frontier molecular orbitals (HOMO/LUMO). researchgate.netresearchgate.net Such studies can predict reactive sites and help rationalize experimental outcomes. tandfonline.com Conformational analysis can elucidate the preferred spatial arrangement of the cyclopropoxymethyl group relative to the pyridine ring, which is crucial for understanding its interaction with biological systems.

Advanced Spectroscopic and Crystallographic Analysis: While standard techniques like NMR and mass spectrometry are essential, advanced solid-state NMR and X-ray crystallography would provide definitive information on the compound's three-dimensional structure and intermolecular interactions in the solid state. This data is invaluable for structure-based design and understanding crystal packing.

Opportunities for Leveraging the Compound's Unique Structural Features in Chemical Innovation

The distinct combination of structural features in 2-(Cyclopropoxymethyl)isonicotinic acid presents unique opportunities for innovation.

Medicinal Chemistry Scaffolding: The compound serves as a versatile scaffold. The pyridine core is a common feature in FDA-approved drugs, valued for improving properties like aqueous solubility. rsc.orgnih.gov The cyclopropyl group can enhance metabolic stability and potency. acs.org This combination makes it an attractive starting point for designing new therapeutic agents.

Materials Science: Pyridine derivatives are used in the synthesis of functional materials and organometallic compounds. nih.gov The ability of the isonicotinate (B8489971) group to coordinate with metal ions could be exploited to create novel coordination polymers or metal-organic frameworks (MOFs) with unique catalytic or material properties. wikipedia.org

Agrochemical Development: The pyridine scaffold is also prevalent in agrochemicals. rsc.org The unique properties conferred by the cyclopropoxymethyl group could be leveraged to develop new herbicides or pesticides with improved efficacy or environmental profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Cyclopropoxymethyl)isonicotinic acid, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves coupling cyclopropoxymethyl groups to the isonicotinic acid scaffold via nucleophilic substitution or esterification. Key steps include protecting the carboxylic acid group during reaction conditions to avoid side reactions. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) can further verify molecular weight. Ensure all synthetic intermediates are characterized using these techniques to avoid contamination .

Q. What safety protocols are essential when handling 2-(Cyclopropoxymethyl)isonicotinic acid in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for hazardous chemicals: use fume hoods to minimize inhalation of dust, wear nitrile gloves and lab coats to prevent skin contact, and employ eye protection. Monitor airborne concentrations with real-time sensors. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store the compound in a cool, dry environment away from oxidizers to prevent decomposition .

Q. How can researchers differentiate 2-(Cyclopropoxymethyl)isonicotinic acid from structural analogs during characterization?

  • Methodological Answer : Use comparative spectroscopic analysis. For example, the cyclopropoxy group’s unique proton environment (e.g., deshielded methylene protons in ¹H NMR at δ 0.5–1.5 ppm) distinguishes it from non-cyclic ether analogs. Infrared (IR) spectroscopy can identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and ester C=O stretches (~1700 cm⁻¹). X-ray crystallography may resolve conformational differences in solid-state structures .

Advanced Research Questions

Q. What experimental designs are optimal for studying the stability of 2-(Cyclopropoxymethyl)isonicotinic acid under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using forced degradation:

  • pH stability : Prepare buffered solutions (pH 1–13) and analyze degradation products via LC-MS at 25°C, 40°C, and 60°C over 72 hours.
  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard conditions. Include control samples spiked with known degradation markers for validation .

Q. How can researchers resolve contradictions in reported bioactivity data for 2-(Cyclopropoxymethyl)isonicotinic acid derivatives?

  • Methodological Answer : Apply systematic review frameworks (e.g., PICO(T)) to isolate variables:

  • Population (P) : Define cell lines/animal models used (e.g., HEK293 vs. HeLa cells).
  • Intervention (I) : Standardize compound concentrations and exposure times.
  • Comparison (C) : Compare results against structurally similar controls (e.g., unsubstituted isonicotinic acid).
  • Outcome (O) : Use validated assays (e.g., ATP-based viability tests).
  • Time (T) : Track temporal effects (e.g., IC₅₀ at 24 vs. 48 hours). Meta-analysis of peer-reviewed studies (PubMed, SciFinder) can identify confounding factors like impurity interference .

Q. What strategies optimize the reaction yield of 2-(Cyclopropoxymethyl)isonicotinic acid in scaled-up syntheses?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables:

  • Catalyst screening : Evaluate Pd/C, CuI, or organocatalysts for coupling efficiency.
  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF).
  • Temperature gradients : Use microwave-assisted synthesis for rapid heating/cooling cycles.
  • Workup procedures : Liquid-liquid extraction vs. column chromatography for purity retention. Document all parameters in supplementary materials for reproducibility .

Q. How can computational methods predict the reactivity of 2-(Cyclopropoxymethyl)isonicotinic acid in novel reaction pathways?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Molecular docking studies (AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes). Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .

Research Design & Data Analysis

Q. How should researchers formulate a PICO(T)-based question for mechanistic studies of this compound?

  • Methodological Answer : Example framework:

  • P : In vitro enzyme inhibition assays (e.g., cytochrome P450).
  • I : 2-(Cyclopropoxymethyl)isonicotinic acid at 10–100 µM.
  • C : Parent isonicotinic acid or commercial inhibitors.
  • O : Percentage inhibition measured via fluorometric assays.
  • T : 30-minute pre-incubation.
    Refine the question using FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate EC₅₀/IC₅₀. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and effect sizes (Cohen’s d) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.